methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often starts with the condensation of appropriate anilines with diketones under acidic conditions to form the quinoxaline ring system.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl halides and suitable nucleophiles.
Coupling with Benzothiophene Derivative: The benzothiophene moiety is typically synthesized separately and then coupled with the quinoxaline core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure might be explored for catalytic properties in organic reactions.
Biology and Medicine
Drug Development: Due to its structural complexity, it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Materials Science: The compound’s properties might be useful in developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The presence of the 4-fluorobenzyl group in the compound provides unique electronic properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially offering advantages in specific applications such as drug design or materials science.
This detailed overview provides a comprehensive understanding of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure incorporates various functional groups, including a pyrrolo[2,3-b]quinoxaline core and a benzothiophene moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is C28H24FN5O3S, with a molecular weight of 529.6 g/mol. The presence of the 4-fluorobenzyl group enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets. The structure can be summarized as follows:
Component | Description |
---|---|
Core Structure | Pyrrolo[2,3-b]quinoxaline |
Substituent | 4-Fluorobenzyl |
Moiety | Benzothiophene |
Molecular Weight | 529.6 g/mol |
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been investigated for its ability to inhibit pathways involved in tumor growth. Specific mechanisms of action include:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that it can promote programmed cell death in cancer cells.
In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines. For example, an MTT assay demonstrated that concentrations of the compound significantly reduced cell viability in MCF-7 breast cancer cells.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may involve:
- Binding Affinity Assays : Measuring how strongly the compound binds to specific proteins or enzymes.
- Cellular Uptake Studies : Investigating how effectively the compound enters cells and reaches its target.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds in the same chemical class:
- Case Study 1 : A related pyrroloquinoxaline derivative was shown to inhibit JAK1 with an IC50 value of 8.5 nM, indicating strong selectivity and efficacy against specific cancer types .
- Case Study 2 : Acylated oximes derived from triterpenes exhibited cytotoxic activity against various cancer lines, suggesting that structural modifications could enhance biological activity .
These studies underline the importance of structural characteristics in determining biological efficacy.
Properties
Molecular Formula |
C28H24FN5O3S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H24FN5O3S/c1-37-28(36)21-17-6-2-5-9-20(17)38-27(21)33-26(35)22-23-25(32-19-8-4-3-7-18(19)31-23)34(24(22)30)14-15-10-12-16(29)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14,30H2,1H3,(H,33,35) |
InChI Key |
QITUESOWZFOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=C(C=C6)F)N |
Origin of Product |
United States |
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